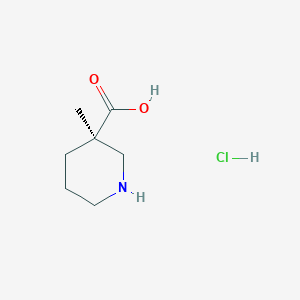
Ipc-tba-P
Overview
Description
Tetrabutylammonium phosphate, commonly referred to as Ipc-tba-P, is a quaternary ammonium salt used primarily as an ion-pair reagent in high-performance liquid chromatography (HPLC). It is known for its ability to form ion pairs with ionic samples, thereby increasing their hydrophobic character and enhancing their retention in reverse phase systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium phosphate can be synthesized by reacting tetrabutylammonium hydroxide with phosphoric acid. The reaction typically involves the following steps:
- Dissolve tetrabutylammonium hydroxide in an aqueous solvent such as methanol-water.
- Add phosphoric acid to the solution to form tetrabutylammonium phosphate.
- Adjust the pH to 7.5 if necessary .
Industrial Production Methods
In industrial settings, tetrabutylammonium phosphate is produced in large quantities using similar methods. The reagent is often supplied as a 0.5 M aqueous solution, which can be diluted with solvents like acetonitrile-water or methanol-water for use in HPLC .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium phosphate primarily undergoes ion-pair formation reactions. It can also participate in substitution reactions where the tetrabutylammonium ion is replaced by other cations.
Common Reagents and Conditions
Ion-Pair Formation: This reaction occurs in the presence of quaternary ammonium salts and is facilitated by adjusting the pH to neutral conditions (around 7.5).
Substitution Reactions: These reactions typically involve other cations that can replace the tetrabutylammonium ion under suitable conditions.
Major Products
The major products of these reactions are ion pairs or substituted quaternary ammonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabutylammonium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an ion-pair reagent in HPLC to analyze ionic samples.
Biology: It is used in the analysis of biological samples, including nucleotides and peptides, by improving their retention and resolution in HPLC.
Medicine: It is employed in the analysis of pharmaceutical compounds, aiding in the separation and identification of active ingredients.
Industry: It is used in quality control processes to ensure the purity and consistency of chemical products.
Mechanism of Action
Tetrabutylammonium phosphate exerts its effects by forming ion pairs with ionic samples. The tetrabutylammonium ion interacts with the ionic sample, increasing its hydrophobic character and enhancing its retention in reverse phase systems. This mechanism is crucial for the effective separation and analysis of ionic compounds in HPLC .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium hydroxide
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium hydrogen sulfate
Uniqueness
Compared to other quaternary ammonium salts, tetrabutylammonium phosphate is unique in its ability to form stable ion pairs with a wide range of ionic samples. Its buffered nature eliminates the need for pH adjustment, making it more convenient for use in HPLC .
Properties
IUPAC Name |
phosphoric acid;tetrabutylazanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3O4P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4;/h5-16H2,1-4H3;(H3,1,2,3,4);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWWZEXNQJWZCR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[OH-].OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate](/img/structure/B8063114.png)




![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)
![tert-butyl (2S)-3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063166.png)
![[(1R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol](/img/structure/B8063174.png)
![TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE](/img/structure/B8063184.png)



![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)
